2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a quinazolinone moiety, making it a complex and intriguing molecule for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds with a thiadiazoloquinazoline scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that compounds with a thiadiazoloquinazoline scaffold can interact with their targets, such as cdk2, leading to inhibition of the target’s function . This interaction can result in changes in cell cycle progression, potentially leading to cell death in certain types of cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways . The downstream effects of this interaction could include cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like chloroform or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .
Scientific Research Applications
2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone moiety also show comparable therapeutic potential.
Furan Derivatives: Molecules containing the furan ring are known for their diverse pharmacological properties.
Uniqueness
What sets 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one apart is its unique combination of the furan, thiadiazole, and quinazolinone rings, which confer a distinct set of chemical and biological properties. This unique structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-12-10-5-1-2-6-11(10)16-14-18(12)17-13(21-14)15-8-9-4-3-7-20-9/h1-7H,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMHXCKMDJGFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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